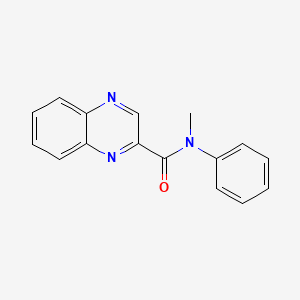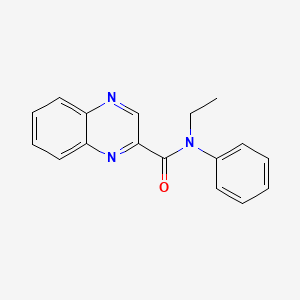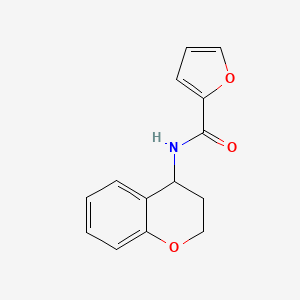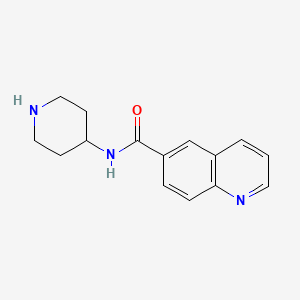
N-piperidin-4-ylquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-piperidin-4-ylquinoline-6-carboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline carboxamides and has been found to exhibit promising properties as an antimalarial agent. The purpose of
Wirkmechanismus
The exact mechanism of action of N-piperidin-4-ylquinoline-6-carboxamide is not fully understood, but it is believed to interfere with the heme detoxification pathway in the parasite. N-piperidin-4-ylquinoline-6-carboxamide has been shown to inhibit the formation of hemozoin, a byproduct of the parasite's digestion of hemoglobin, which is essential for the parasite's survival. By disrupting this process, N-piperidin-4-ylquinoline-6-carboxamide is able to kill the parasite and prevent the development of drug-resistant strains.
Biochemical and Physiological Effects
N-piperidin-4-ylquinoline-6-carboxamide has been found to have low toxicity in animal studies and does not appear to cause significant adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of N-piperidin-4-ylquinoline-6-carboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-piperidin-4-ylquinoline-6-carboxamide is its potent antimalarial activity, which makes it a valuable tool for studying the biology of the malaria parasite. However, N-piperidin-4-ylquinoline-6-carboxamide is a synthetic compound that may not fully mimic the natural compounds found in the parasite's environment. Additionally, the complex synthesis process and high cost of N-piperidin-4-ylquinoline-6-carboxamide may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for the study of N-piperidin-4-ylquinoline-6-carboxamide. One area of research is the development of new antimalarial drugs based on the structure of N-piperidin-4-ylquinoline-6-carboxamide. Researchers are also exploring the use of N-piperidin-4-ylquinoline-6-carboxamide in combination with other antimalarial drugs to improve treatment outcomes and reduce the development of drug-resistant strains. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-piperidin-4-ylquinoline-6-carboxamide in humans and to evaluate its potential use in other disease areas.
Synthesemethoden
N-piperidin-4-ylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloroquinoline with piperidine to form 4-piperidinoquinoline. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-4-piperidinoquinoline-6-carboxamide, which is subsequently treated with ammonia to produce N-piperidin-4-ylquinoline-6-carboxamide. The synthesis of N-piperidin-4-ylquinoline-6-carboxamide is a complex process that requires careful attention to the reaction conditions and purification steps to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
N-piperidin-4-ylquinoline-6-carboxamide has been extensively studied for its potential use as an antimalarial agent. In vitro studies have demonstrated that N-piperidin-4-ylquinoline-6-carboxamide exhibits potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. N-piperidin-4-ylquinoline-6-carboxamide has also been found to be effective against multidrug-resistant strains of the parasite, making it a promising candidate for the development of new antimalarial drugs.
Eigenschaften
IUPAC Name |
N-piperidin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-13-5-8-16-9-6-13)12-3-4-14-11(10-12)2-1-7-17-14/h1-4,7,10,13,16H,5-6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHTOUIQCBHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

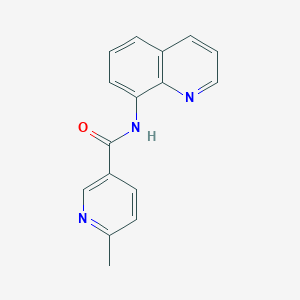

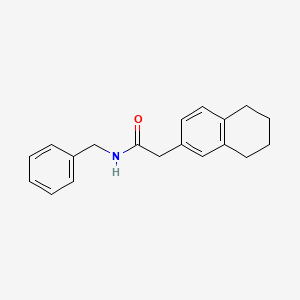
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)

![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)

